

# Application Notes and Protocols for Formulating Oral Suspensions with Carbomer 934

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Compound of Interest		
Compound Name:	Carbomer 934	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating stable and effective oral suspensions using **Carbomer 934**. This document outlines the key properties of **Carbomer 934**, detailed experimental protocols for formulation development, and methods for quality control and stability testing.

# Introduction to Carbomer 934 in Oral Suspensions

Carbomer 934 is a high molecular weight polymer of acrylic acid cross-linked with allyl ethers of sucrose or pentaerythritol.[1] It is a widely used pharmaceutical excipient valued for its ability to function as a suspending and viscosity-increasing agent at low concentrations.[2] Its primary mechanism of action is based on a pH-dependent thickening effect. In an aqueous environment, the carboxylic acid groups on the polymer backbone are un-ionized, and the polymer exists in a coiled state. Upon neutralization with a suitable base, the carboxylic acid groups ionize, leading to electrostatic repulsion between the charged polymer chains. This repulsion causes the polymer to uncoil and swell, resulting in a significant increase in the viscosity of the medium and the formation of a gel-like network that can effectively suspend insoluble drug particles.[1]

Key Advantages of Carbomer 934 in Oral Suspensions:

 High Suspending Capacity: Forms a stable network that prevents the sedimentation of active pharmaceutical ingredients (APIs), ensuring dose uniformity.[1]



- Shear-Thinning Rheology: Suspensions exhibit high viscosity at rest to maintain particle suspension but become less viscous upon shaking, allowing for easy pouring and administration.
- Good Stability: Contributes to the physical stability of the suspension over its shelf life.[2]
- Patient Acceptability: Formulations are generally smooth and palatable.

# **Quantitative Data on Carbomer 934 Properties**

The viscosity of a **Carbomer 934** dispersion is a critical parameter that is influenced by its concentration and the pH of the formulation. The following tables summarize key quantitative data.

Table 1: Viscosity of Neutralized Aqueous Dispersions of Carbomer 934

Concentration (% w/w)	рН	Viscosity (cP)
0.2%	7.3 - 7.8	2,050 - 5,450
0.5%	7.3 - 7.8	30,500 - 39,400

Source: Adapted from technical documentation.[1]

Table 2: General Properties of Carbomer 934

Property	Value	
Appearance	White, fluffy, hygroscopic powder	
pH of 0.5% w/w aqueous dispersion	2.7 - 3.5	
Polymerization Solvent	Benzene (Note: Benzene-free grades are available and recommended for new product development)	
Primary Particle Size	Approximately 0.2 μm	
Moisture Content (typical)	8-10% w/w at 25°C and 50% RH	



Source: Adapted from various pharmaceutical excipient handbooks.[3][4]

# **Experimental Protocols**

This section provides detailed methodologies for the preparation and evaluation of **Carbomer 934** oral suspensions.

## Formulation of a Model Oral Suspension

This protocol describes the preparation of a 100 mL batch of a model oral suspension containing an insoluble active pharmaceutical ingredient (API).

Materials and Equipment:

- Carbomer 934
- · Active Pharmaceutical Ingredient (API) micronized
- Purified Water
- Neutralizing agent (e.g., 18% w/v Sodium Hydroxide solution or Triethanolamine)
- Preservative (e.g., Methylparaben, Propylparaben)
- Sweetener (e.g., Sucralose, Aspartame)
- Flavoring agent
- Humectant (e.g., Glycerin, Propylene Glycol)
- Analytical balance
- pH meter
- Overhead stirrer with a propeller blade
- Homogenizer (optional)
- Beakers and graduated cylinders



#### Protocol:

- Dispersion of Carbomer 934:
  - o In a beaker, weigh the required amount of Purified Water.
  - While stirring the water at a moderate speed (e.g., 500-800 rpm) with an overhead stirrer, slowly and carefully sift the Carbomer 934 powder into the vortex to prevent the formation of agglomerates.[1]
  - Continue stirring for 15-30 minutes until a uniform, lump-free dispersion is obtained.
- Hydration of Carbomer 934:
  - Allow the dispersion to stand for at least 1 hour to ensure complete hydration of the polymer particles. For optimal results, hydration overnight is recommended.
- · Incorporation of Other Excipients:
  - In a separate beaker, dissolve the preservative, sweetener, and flavoring agent in the humectant (e.g., Glycerin).
  - Add this solution to the hydrated **Carbomer 934** dispersion with continuous stirring.
- Dispersion of the Active Pharmaceutical Ingredient (API):
  - Levigate the micronized API with a small portion of the humectant mixture from the previous step to form a smooth paste.
  - Gradually add the API paste to the Carbomer 934 dispersion with continuous stirring until the API is uniformly dispersed.
- Neutralization:
  - While continuously monitoring the pH, slowly add the neutralizing agent (e.g., 18% NaOH solution) dropwise to the suspension.[5]



- Continue adding the neutralizing agent until the target pH (typically between 6.0 and 7.5)
   is reached. A significant increase in viscosity will be observed as the pH approaches
   neutrality.[1]
- Allow the suspension to stir for an additional 15-20 minutes to ensure complete neutralization and viscosity development.
- Final Volume Adjustment:
  - Transfer the suspension to a graduated cylinder and add Purified Water to reach the final volume of 100 mL.
  - Mix thoroughly to ensure homogeneity.
- Homogenization (Optional):
  - For improved uniformity and texture, the suspension can be passed through a homogenizer.

## **Viscosity Measurement**

#### Equipment:

Rotational Viscometer (e.g., Brookfield type) with appropriate spindles.

#### Protocol:

- Equilibrate the oral suspension to a controlled temperature (e.g., 25 °C ± 1 °C).[1]
- Select an appropriate spindle and rotational speed based on the expected viscosity of the suspension.
- Carefully lower the spindle into the center of the sample, ensuring it is immersed to the specified mark and that no air bubbles are trapped.
- Allow the viscometer to rotate for a set period (e.g., 1 minute) to achieve a stable reading.[5]
- Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).



## **Stability Testing**

A robust stability testing program is essential to ensure the quality, safety, and efficacy of the oral suspension throughout its shelf life. The following protocol is based on ICH guidelines.[6] [7]

#### Storage Conditions:

- Long-term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH
- Accelerated: 40°C ± 2°C / 75% RH ± 5% RH[8]

#### **Testing Frequency:**

- Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
- Accelerated: 0, 3, and 6 months.[9]

Stability-Indicating Parameters and Acceptance Criteria:



Parameter	Test Method	Acceptance Criteria
Appearance	Visual Inspection	Homogeneous suspension, free from clumps and significant color change.
Odor	Olfactory Evaluation	No objectionable odor.
рН	pH meter	Within ± 0.5 units of the initial value.
Viscosity	Rotational Viscometer	Within ± 20% of the initial value.
Assay (API Content)	Validated HPLC or UV-Vis Spectrophotometric Method	90.0% - 110.0% of the label claim.
Related Substances/Impurities	Validated HPLC Method	Individual impurities not more than 0.5%, total impurities not more than 2.0% (or as per ICH guidelines).
Redispersibility	Manual or mechanical shaking	Easily redispersed to a uniform suspension upon shaking. No caking or hard sediment.
Particle Size Distribution	Laser Diffraction or Microscopy	No significant change in particle size distribution.
Microbial Limits	USP <61> and <62>	Total aerobic microbial count (TAMC) ≤ 100 CFU/mL, Total yeast and mold count (TYMC) ≤ 10 CFU/mL, Absence of specified pathogenic microorganisms.

## **In-Vitro Drug Release Testing**

This protocol is based on USP General Chapter <711> Dissolution.[10]

**Equipment and Materials:** 



- USP Dissolution Apparatus 2 (Paddle Apparatus)[11]
- Dissolution Medium (e.g., simulated gastric fluid or simulated intestinal fluid, depending on the drug's properties)
- Syringes and filters
- Validated analytical method for drug quantification (e.g., HPLC, UV-Vis)

#### Protocol:

- Prepare the dissolution medium and equilibrate it to 37 °C ± 0.5 °C in the dissolution vessels.
- Set the paddle speed, typically between 50 and 100 rpm for suspensions.[12]
- Carefully introduce a accurately weighed amount of the oral suspension into each dissolution vessel.
- At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw a sample of the dissolution medium.
- Filter the samples immediately to prevent further dissolution of undissolved particles.
- Analyze the filtered samples for drug content using a validated analytical method.
- Calculate the cumulative percentage of drug released at each time point.

## **Visualizations**

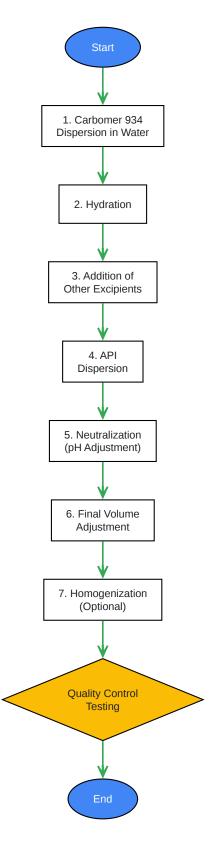
The following diagrams illustrate key processes and relationships in the formulation of **Carbomer 934** oral suspensions.



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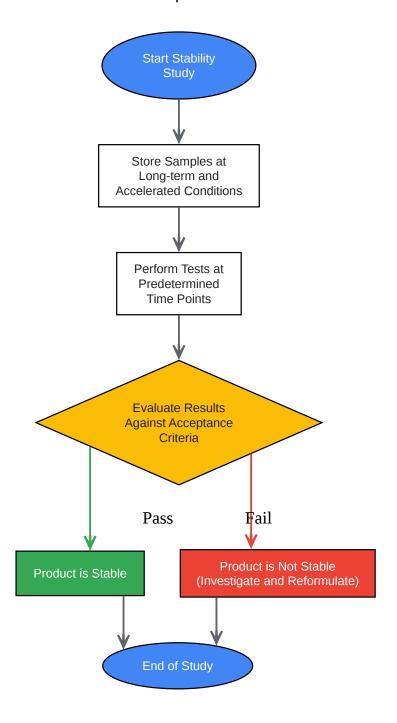
Caption: pH-Dependent Thickening Mechanism of Carbomer 934.



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Caption: Experimental Workflow for Oral Suspension Formulation.



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Caption: Logical Flow of a Pharmaceutical Stability Study.



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